7-Methoxy-4-nitro-1H-indole
Overview
Description
7-Methoxy-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methoxy and nitro groups to the indole nucleus can enhance its biological activity and chemical reactivity .
Mechanism of Action
Target of Action
It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, 7-Methoxyindole has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
As mentioned earlier, 7-methoxyindole has been found to inhibit tobacco cell growth . This suggests that it may have potential applications in controlling the growth of certain types of cells.
Biochemical Analysis
Biochemical Properties
7-Methoxy-4-nitro-1H-indole, like other indole derivatives, has been found to interact with multiple receptors, making it useful in developing new derivatives . It has been reported to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
Cellular Effects
Indole derivatives, including this compound, have been shown to have various effects on cells. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Indole derivatives have been used in various pharmacological studies, and their effects can vary depending on the dosage .
Metabolic Pathways
This compound, like other indole derivatives, is likely involved in various metabolic pathways. Indole itself is a product of the metabolism of tryptophan, an essential amino acid .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-nitro-1H-indole typically involves the nitration of 7-methoxyindole. One common method is the reaction of 7-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-nitro-1H-indole can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Reduction: 7-Methoxy-4-amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-4-nitro-1H-indole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
7-Methoxyindole: Lacks the nitro group, making it less reactive and potentially less biologically active.
4-Nitroindole: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness
7-Methoxy-4-nitro-1H-indole is unique due to the presence of both methoxy and nitro groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .
Biological Activity
Overview
7-Methoxy-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound features both methoxy and nitro groups, which enhance its chemical reactivity and potential therapeutic applications. Research indicates that indole derivatives, including this compound, exhibit various biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties .
The biological activity of this compound is primarily attributed to its interactions with multiple biological targets:
- Receptor Binding : Indole derivatives have been shown to bind with high affinity to various receptors, influencing numerous biochemical pathways .
- Cellular Effects : The compound has demonstrated effects on cellular proliferation and apoptosis, particularly in cancer cell lines .
- Biochemical Pathways : It is involved in key metabolic pathways and can modulate the activity of enzymes related to inflammation and cancer progression .
Biological Activities
The following table summarizes the main biological activities associated with this compound:
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
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Anticancer Activity :
- A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- In vivo experiments using mouse xenograft models showed a marked reduction in tumor size when treated with this compound compared to controls, suggesting its potential as a lead compound for cancer therapy .
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Antimicrobial Properties :
- Research indicated that this compound displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as an alternative antimicrobial agent .
- Anti-inflammatory Effects :
Properties
IUPAC Name |
7-methoxy-4-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMQUFWHPCBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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